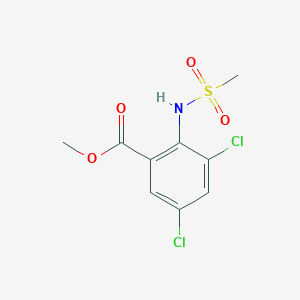
Methyl 3,5-dichloro-2-methanesulfonamidobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,5-dichloro-2-methanesulfonamidobenzoate is a chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. It is characterized by the presence of chloro, methanesulfonamido, and ester functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-methanesulfonamidobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid.
Esterification: The carboxylic acid group of 3,5-dichlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3,5-dichlorobenzoate.
Sulfonamidation: The ester is then reacted with methanesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the methanesulfonamido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 3,5-dichloro-2-methanesulfonamidobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloro groups.
Hydrolysis: 3,5-dichloro-2-methanesulfonamidobenzoic acid.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
科学研究应用
Methyl 3,5-dichloro-2-methanesulfonamidobenzoate has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of bioactive molecules with potential therapeutic effects.
Agrochemicals: The compound may serve as a precursor for the development of herbicides or fungicides.
Materials Science: It can be utilized in the design of novel materials with specific chemical properties, such as polymers or coatings.
作用机制
The mechanism of action of Methyl 3,5-dichloro-2-methanesulfonamidobenzoate would depend on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonamido group can enhance binding affinity and specificity to target proteins, while the ester and chloro groups may influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Methyl 3,5-dichlorobenzoate: Lacks the methanesulfonamido group, which may result in different chemical reactivity and biological activity.
3,5-Dichloro-2-methanesulfonamidobenzoic acid: The acid form of the compound, which may have different solubility and reactivity compared to the ester form.
Uniqueness
Methyl 3,5-dichloro-2-methanesulfonamidobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
methyl 3,5-dichloro-2-(methanesulfonamido)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-16-9(13)6-3-5(10)4-7(11)8(6)12-17(2,14)15/h3-4,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHCCFROCDYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
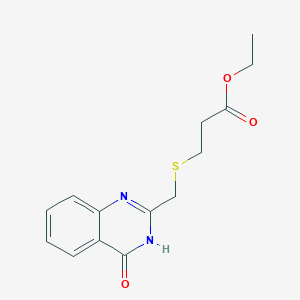
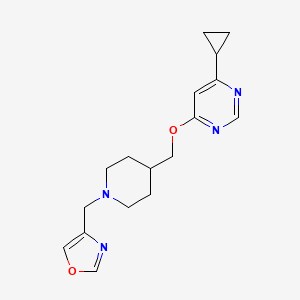

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)


![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B2464656.png)
![5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2464657.png)
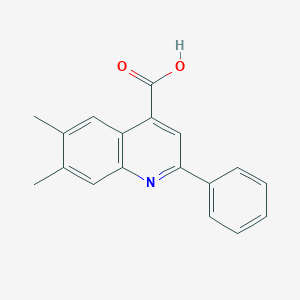
![1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2464663.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2464664.png)
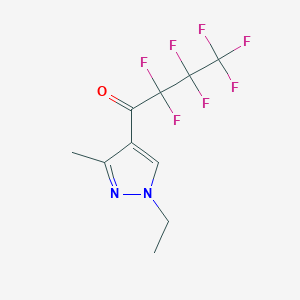
![Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B2464666.png)
![N'-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2464667.png)
